Coti-2

Catalog No.
S524247
CAS No.
1039455-84-9
M.F
C19H22N6S
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coti-2

CAS Number

1039455-84-9

Product Name

Coti-2

IUPAC Name

N-(6,7-dihydro-5H-quinolin-8-ylideneamino)-4-pyridin-2-ylpiperazine-1-carbothioamide

Molecular Formula

C19H22N6S

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26)

InChI Key

UTDAKQMBNSHJJB-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2

Solubility

Soluble in DMSO

Synonyms

COTI-2; COTI2; COTI 2

Canonical SMILES

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2

Isomeric SMILES

C1CC2=C(/C(=N\NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2

Description

The exact mass of the compound Coti-2 is 366.1627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Specific Scientific Field: The specific scientific field of this application is Oncology, which is the study of cancer.

Methods of Application or Experimental Procedures: As a thiosemicarbazone, Coti-2 contains an N,N,S-chelating moiety and is expected to bind endogenous metal ions . It has been proposed to modulate p53 protein function . Upon addition, Coti-2 binds to the misfolded mutant forms of the p53 protein, thereby inducing conformational change that normalizes p53 and restores its activity .

Results or Outcomes: Coti-2 has demonstrated effectiveness against a diverse group of human cancer cell lines regardless of their tissue of origin or genetic makeup . Most treated cancer cell lines were sensitive to Coti-2 at nanomolar concentrations . When compared to traditional chemotherapy or targeted-therapy agents, Coti-2 showed superior activity against tumor cells, both in vitro and in vivo . Despite its potent anti-tumor efficacy, Coti-2 was safe and well-tolerated in vivo .

Overcoming Drug Resistance

Specific Scientific Field: This application falls under the field of Pharmacology, specifically focusing on drug resistance in cancer treatment.

Comprehensive Summary of the Application: Coti-2 has been studied for its potential to overcome drug resistance in cancer treatment . Researchers have developed thiosemicarbazone derivatives to overcome resistance to Coti-2 . One of these derivatives, COTI-NMe 2, was discovered as a new drug candidate with improved anticancer activity and resistance profile .

Methods of Application or Experimental Procedures: The complex formation of Coti-2 and its derivatives with iron, copper, and zinc ions was characterized in detail . Their activities against drug-resistant cancer cells were investigated in comparison to Coti-2 .

Results or Outcomes: The study found that Coti-2 forms stable ternary complexes with copper and glutathione, which makes this drug a substrate for the resistance efflux transporter ABCC1 . The derivative coti-nme 2 showed improved anticancer activity and a better resistance profile .

Targeting Akt/Akt2 Overexpression

Specific Scientific Field: This application falls under the field of Molecular Biology, specifically focusing on protein overexpression in cancer cells.

Comprehensive Summary of the Application: Coti-2 has been studied for its potential to target cancer cells that overexpress Akt/Akt2 . Overexpression of Akt/Akt2 is a common occurrence in many types of cancer and contributes to cell survival, proliferation, and resistance to chemotherapy .

Methods of Application or Experimental Procedures: In experiments, Coti-2 was applied to cancer cells that overexpress Akt/Akt2 . The ability of Coti-2 to inhibit the growth of these cells was then evaluated .

Results or Outcomes: The results demonstrated clear evidence of Coti-2’s ability to significantly inhibit the growth of cancer cells that overexpress Akt/Akt2 . This confirms Coti-2 as a promising targeted therapy candidate .

COTI-2 is a novel thiosemicarbazone derivative with the chemical formula C₁₉H₂₂N₆S. Its full IUPAC name is 4-(pyridin-2-yl)-N-{[(8E)-5,6,7,8-tetrahydroquinolin-8-ylidene]amino}piperazine-1-carbothioamide. This compound has gained attention for its potential in cancer therapy, particularly due to its ability to activate mutant forms of the tumor suppressor protein p53, which is often dysfunctional in various cancers .

, primarily involving coordination with metal ions such as iron and copper. For instance, it can form stable complexes with iron(III) and copper(II), influencing its biological activity and stability. The interaction of COTI-2 with these metals can lead to the formation of mono-ligand species under acidic conditions, which may enhance its therapeutic efficacy against cancer cells .

COTI-2 exhibits significant antitumor activity across different cancer cell lines. It has been shown to decrease clonogenic survival in head and neck squamous cell carcinoma (HNSCC) cells and enhance the efficacy of conventional treatments like cisplatin and radiation. Mechanistically, COTI-2 induces DNA damage and activates cellular stress responses that lead to apoptosis or senescence. It also modulates the expression of p53 target genes, restoring the function of mutant p53 proteins .

The synthesis of COTI-2 involves several steps:

  • Formation of Thiosemicarbazone: The initial step typically includes the reaction of carbon disulfide with an appropriate amine to form a thiosemicarbazide.
  • Schiff Base Reaction: This thiosemicarbazide is then reacted with a ketone via a Schiff base condensation reaction.
  • Final Derivative Formation: Further modifications can yield derivatives with specific substitutions that enhance biological activity .

COTI-2 is primarily being investigated for its applications in oncology as a therapeutic agent targeting tumors with dysfunctional p53 pathways. Clinical trials are ongoing to assess its efficacy in treating advanced gynecologic malignancies and other cancers resistant to standard therapies . Additionally, its ability to interact with metal ions may open avenues for developing metal-based therapies.

Studies have demonstrated that COTI-2 interacts significantly with metal ions such as copper(II) and iron(III). These interactions can affect its biological behavior, including drug resistance mechanisms in cancer cells. The stability of complexes formed between COTI-2 and these metals is crucial for understanding its pharmacodynamics and optimizing its therapeutic potential .

COTI-2 shares structural similarities with other thiosemicarbazones but stands out due to its unique ability to activate mutant p53 proteins. Here are some similar compounds:

Compound NameStructure TypeUnique Features
TriapineThiosemicarbazoneKnown for anti-cancer properties but less effective against mutant p53
COTI-NH₂ThiosemicarbazonePrecursor to COTI-2; less potent in activating p53
COTI-NMe₂ThiosemicarbazoneExhibits different biological activities compared to COTI-2

COTI-2's specificity for activating mutant p53 makes it a promising candidate in cancer therapeutics, potentially offering advantages over these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

366.16266590 g/mol

Monoisotopic Mass

366.16266590 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2BTA1O65BR

Wikipedia

Coti-2

Dates

Modify: 2023-08-15
1: Maleki Vareki S, Salim KY, Danter WR, Koropatnick J. Novel anti-cancer drug COTI-2 synergizes with therapeutic agents and does not induce resistance or exhibit cross-resistance in human cancer cell lines. PLoS One. 2018 Jan 24;13(1):e0191766. doi: 10.1371/journal.pone.0191766. eCollection 2018. PubMed PMID: 29364966.
2: Heffeter P, Pape VFS, Enyedy EA, Keppler BK, Szakas G, Kowol CR. Anticancer thiosemicarbazones: chemical properties, interaction with iron metabolism, and resistance development. Antioxid Redox Signal. 2018 Jan 15. doi: 10.1089/ars.2017.7487. [Epub ahead of print] PubMed PMID: 29334758.
3: Salim KY, Vareki SM, Danter WR, San-Marina S, Koropatnick J. Correction: COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo. Oncotarget. 2017 Sep 1;8(36):60724. doi: 10.18632/oncotarget.20600. eCollection 2017 Sep 1. PubMed PMID: 29062467; PubMed Central PMCID: PMC5601175.
4: Duffy MJ, Synnott NC, Crown J. Mutant p53 as a target for cancer treatment. Eur J Cancer. 2017 Sep;83:258-265. doi: 10.1016/j.ejca.2017.06.023. Epub 2017 Jul 28. Review. PubMed PMID: 28756138.
5: Salim KY, Maleki Vareki S, Danter WR, Koropatnick J. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo. Oncotarget. 2016 Jul 5;7(27):41363-41379. doi: 10.18632/oncotarget.9133. Erratum in: Oncotarget. 2017 Sep 1;8(36):60724. PubMed PMID: 27150056; PubMed Central PMCID: PMC5173065.

Explore Compound Types